molecular formula C15H13FO2 B1294001 3-(2-Fluorophenyl)-3-phenylpropanoic acid CAS No. 1142210-78-3

3-(2-Fluorophenyl)-3-phenylpropanoic acid

Cat. No.: B1294001
CAS No.: 1142210-78-3
M. Wt: 244.26 g/mol
InChI Key: VXCPNMWDGXASRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C15H13FO2 It is a derivative of propanoic acid, featuring a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-fluorophenyl is coupled with a phenylpropanoic acid derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-3-phenylpropanoic acid
  • 3-(2-Bromophenyl)-3-phenylpropanoic acid
  • 3-(2-Methylphenyl)-3-phenylpropanoic acid

Uniqueness

Compared to its analogs, 3-(2-Fluorophenyl)-3-phenylpropanoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s enhanced stability, lipophilicity, and bioavailability. These characteristics make it a valuable compound in drug design and other applications where specific molecular interactions are crucial.

Properties

IUPAC Name

3-(2-fluorophenyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCPNMWDGXASRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Fluorophenyl)-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Fluorophenyl)-3-phenylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Fluorophenyl)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.